Lipophilicity vs 1-Aminocyclohexanecarboxylic Acid
The target compound displays a higher calculated partition coefficient (ACD/LogP = 1.73) compared to the structurally similar 1-aminocyclohexanecarboxylic acid (Ac6c, ACD/LogP = 1.21). This difference of 0.52 log units suggests a meaningful increase in hydrophobicity, attributable to the additional α-methyl group .
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 1.73 |
| Comparator Or Baseline | 1-Aminocyclohexanecarboxylic acid (Ac6c): ACD/LogP = 1.21 |
| Quantified Difference | The target compound's LogP is 0.52 units higher. |
| Conditions | Computed by ACD/Labs Percepta Platform, as reported on ChemSpider. |
Why This Matters
Higher lipophilicity can be a crucial differentiator in optimizing the membrane permeability and oral bioavailability of peptide-based drug candidates.
